1-(6-Fluoropyridin-2-yl)azetidin-3-ol
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Overview
Description
1-(6-Fluoropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol It is characterized by the presence of a fluoropyridine ring attached to an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoropyridin-2-yl)azetidin-3-ol typically involves the reaction of 6-fluoropyridine with azetidin-3-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the azetidin-3-ol, followed by nucleophilic substitution with 6-fluoropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoropyridin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom can result in various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Fluoropyridin-2-yl)azetidin-3-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidin-3-ol moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Fluoropyridin-2-yl)azetidin-3-ol: Similar structure but with the fluorine atom at a different position on the pyridine ring.
2-(6-Fluoropyridin-3-yl)azetidin-3-ol: Another isomer with the fluorine atom at the 3-position of the pyridine ring.
Uniqueness
1-(6-Fluoropyridin-2-yl)azetidin-3-ol is unique due to the specific positioning of the fluorine atom and the azetidin-3-ol moiety, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C8H9FN2O |
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Molecular Weight |
168.17 g/mol |
IUPAC Name |
1-(6-fluoropyridin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H9FN2O/c9-7-2-1-3-8(10-7)11-4-6(12)5-11/h1-3,6,12H,4-5H2 |
InChI Key |
FVCIJWBSQBZYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC(=CC=C2)F)O |
Origin of Product |
United States |
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